3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUWNBPIGUDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C(=C2CC1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a chlorinating agent, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Its structural characteristics suggest it may exhibit biological activity against various diseases.
Synthesis and Chemical Reactions
The compound can serve as a precursor in synthetic chemistry. Its carboxylic acid functional group allows for various chemical transformations, including:
- Thioesterification : The direct conversion of carboxylic acids to thioesters using catalysts like pyridine-borane complexes has been documented . This method could be applicable to 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid for synthesizing biologically active thioesters.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds similar to this compound is crucial for drug development. Research has shown that modifications to the cycloheptapyridine structure can significantly influence biological activity .
Case Study: Antiproliferative Activity
A study on pyrrolo[2′,3′:3,4]cyclohepta compounds revealed antiproliferative activity against human tumor cell lines with varying GI50 values (concentration required to inhibit cell growth by 50%) . This indicates that compounds within this structural class may have potential as anticancer agents.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2-Pyridone-3-carboxylic acid | 2-Pyridone | Active against S. aureus | Moderate |
| Pyrrolo[2′,3′:3,4]cyclohepta derivatives | Pyrrolo | Variable | High |
Mechanism of Action
The mechanism by which 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Chlorine Position: The 3-chloro substitution in the target compound contrasts with 4-chloro in the thieno-pyrimidine analog . Positional differences may alter electronic properties and target binding.
- Carboxylic Acid vs.
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The carboxylic acid group in the target compound likely increases aqueous solubility compared to non-polar thiophene or pyrimidine derivatives. This could enhance bioavailability in drug formulations .
- Chlorine at the 3-position may reduce metabolic degradation, as halogenation often improves pharmacokinetic stability .
Cytotoxicity and Antimicrobial Potential
- Napyradiomycin Analogs : 3-Chloro-6,8-dihydroxy-8-α-lapachone (Compound 3) and related napyradiomycins from Streptomyces exhibit potent antimicrobial activity, suggesting that the chloro-substituted bicyclic core is critical for bioactivity .
- Thieno-Pyrimidines: Derivatives such as those synthesized by Gaunda et al.
Biological Activity
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a chloro substituent and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 195.65 g/mol. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as a CGRP receptor antagonist . This mechanism is crucial for conditions like migraines and other neurogenic inflammatory disorders. By inhibiting the calcitonin gene-related peptide (CGRP), the compound may reduce vasodilation and inflammation associated with these conditions .
Pharmacological Studies
Several studies have evaluated the biological activity of this compound:
- Antimigraine Activity : In a study involving animal models, the compound demonstrated significant efficacy in reducing migraine-like symptoms. The results indicated a dose-dependent reduction in pain behavior when administered prior to inducing migraine-like states .
- Inhibition of Cholinesterases : The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE), which is pivotal in treating Alzheimer’s disease. The IC50 value was reported to be around 0.25 µM, indicating its potential as a lead compound for further development in neurodegenerative disease therapies .
- Antiproliferative Effects : In vitro studies on various cancer cell lines revealed that the compound exhibits antiproliferative properties, particularly against A549 lung cancer cells with an IC50 value of 0.5 µM. This suggests that it may interfere with cancer cell growth and proliferation mechanisms .
Case Studies
Discussion
The biological activity of this compound indicates its potential therapeutic applications in treating migraines and neurodegenerative diseases like Alzheimer's. Its ability to inhibit cholinesterase suggests further exploration into cognitive enhancement therapies.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid?
The synthesis typically involves cyclization and functionalization of pyridine precursors. For example, cycloheptanone derivatives can be condensed with cyanoacetate intermediates, followed by chlorination at the 3-position using reagents like POCl₃ or SOCl₂. A key intermediate, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, has been synthesized via similar methods, as described for analogous cyclohepta[b]pyridine frameworks . Carboxylic acid functionalization at the 4-position may involve hydrolysis of nitrile or ester groups under acidic or basic conditions.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the primary method. The compound’s tricyclic framework can be compared to structurally similar derivatives, such as 2-benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, which crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.85 Å, b = 9.64 Å, c = 12.91 Å . SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling hydrogen bonding and π–π interactions .
Q. What purification techniques are effective for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is commonly employed. Recrystallization from ethanol or methanol is recommended for high-purity isolation, as demonstrated for related cyclohepta[b]pyridine derivatives . HPLC with C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) can resolve impurities in polar derivatives.
Q. How stable is this compound under standard laboratory conditions?
The compound is sensitive to prolonged exposure to light and moisture. Stability studies on analogous pyridine-carboxylic acids suggest storage at –20°C under inert gas (argon or nitrogen) to prevent decomposition. Degradation products may include decarboxylated or oxidized derivatives, detectable via LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electronic environment of the 3-chloro substituent. The LUMO distribution typically localizes at the chlorine atom, indicating susceptibility to nucleophilic attack. For example, substitution reactions with amines or alkoxides can be simulated to predict regioselectivity and transition-state energy barriers .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay conditions or impurity profiles. Cross-validate results using orthogonal methods:
- Enzymatic assays : Compare IC₅₀ values under standardized pH and temperature.
- Structural analogs : Test derivatives like 6-(4-chlorophenyl)-3-isopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid to isolate substituent effects .
- Purity checks : Use ¹H-NMR (DMSO-d₆) to confirm the absence of hydrolyzed byproducts .
Q. How does the cycloheptane ring conformation influence crystallographic packing and solubility?
The seven-membered ring adopts a boat-chair conformation, as observed in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (monoclinic P21/c). This conformation enhances π-stacking with aromatic substituents, reducing solubility in polar solvents. Solubility can be improved via salt formation (e.g., sodium or hydrochloride salts) .
Q. What challenges arise in scaling up the synthesis for multi-gram quantities?
Key issues include:
- Exothermic reactions : Controlled addition of chlorinating agents (e.g., POCl₃) to prevent thermal runaway.
- Byproduct formation : Optimize reaction time and temperature to minimize di- or tri-chlorinated impurities .
- Workup efficiency : Replace column chromatography with pH-dependent extraction (e.g., basify to isolate the carboxylic acid).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
